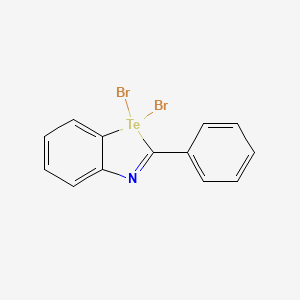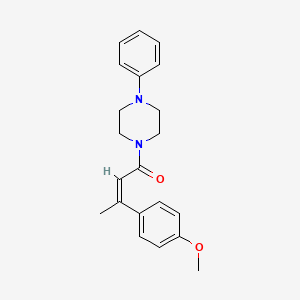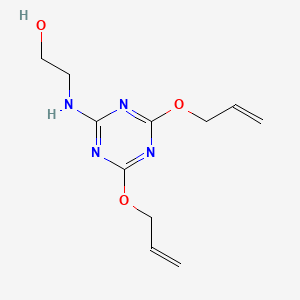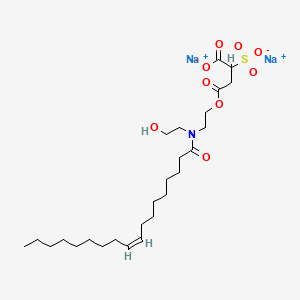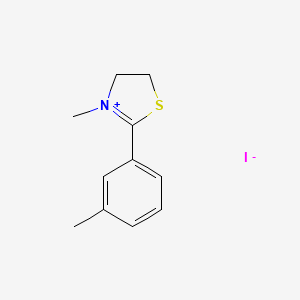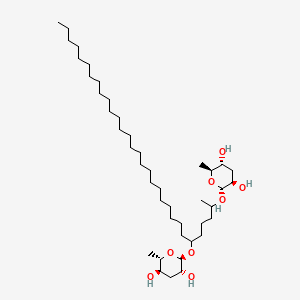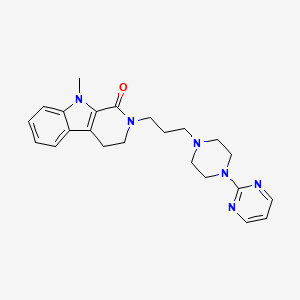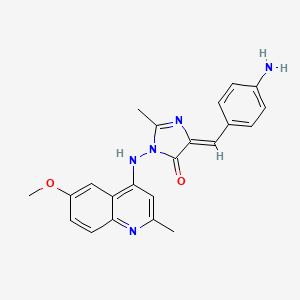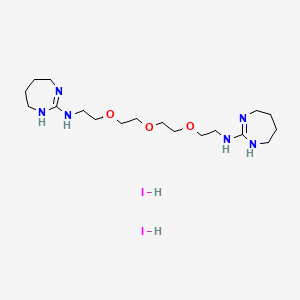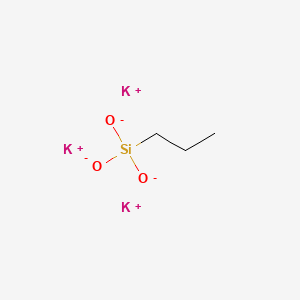
5-(3-(Diethylamino)propyl)-3,8-bis((ethoxycarbonyl)amino)-6-phenylphenanthridinium chloride monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-(Diethylamino)propyl)-3,8-bis((ethoxycarbonyl)amino)-6-phenylphenanthridinium chloride monohydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its phenanthridinium core, which is a polycyclic aromatic hydrocarbon, and its multiple functional groups, including diethylamino, ethoxycarbonyl, and phenyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-(Diethylamino)propyl)-3,8-bis((ethoxycarbonyl)amino)-6-phenylphenanthridinium chloride monohydrochloride typically involves multiple steps. The process begins with the preparation of the phenanthridinium core, followed by the introduction of the diethylamino and ethoxycarbonyl groups. The final step involves the formation of the chloride monohydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the process.
Análisis De Reacciones Químicas
Types of Reactions
5-(3-(Diethylamino)propyl)-3,8-bis((ethoxycarbonyl)amino)-6-phenylphenanthridinium chloride monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
5-(3-(Diethylamino)propyl)-3,8-bis((ethoxycarbonyl)amino)-6-phenylphenanthridinium chloride monohydrochloride has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a fluorescent probe for imaging biological systems.
Medicine: It could be explored for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 5-(3-(Diethylamino)propyl)-3,8-bis((ethoxycarbonyl)amino)-6-phenylphenanthridinium chloride monohydrochloride involves its interaction with specific molecular targets. The phenanthridinium core can intercalate into DNA, disrupting its structure and function. The diethylamino and ethoxycarbonyl groups may enhance the compound’s binding affinity and specificity for certain targets.
Comparación Con Compuestos Similares
Similar Compounds
Phenanthridine: A simpler compound with a similar core structure but lacking the additional functional groups.
Ethidium Bromide: A well-known DNA intercalator with a similar phenanthridinium core.
Propidium Iodide: Another DNA intercalator with structural similarities.
Uniqueness
5-(3-(Diethylamino)propyl)-3,8-bis((ethoxycarbonyl)amino)-6-phenylphenanthridinium chloride monohydrochloride is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its ability to intercalate into DNA, combined with its potential for further functionalization, makes it a versatile compound for various applications.
Propiedades
Número CAS |
85711-92-8 |
|---|---|
Fórmula molecular |
C32H40Cl2N4O4 |
Peso molecular |
615.6 g/mol |
Nombre IUPAC |
ethyl N-[5-[3-(diethylamino)propyl]-3-(ethoxycarbonylamino)-6-phenylphenanthridin-5-ium-8-yl]carbamate;chloride;hydrochloride |
InChI |
InChI=1S/C32H38N4O4.2ClH/c1-5-35(6-2)19-12-20-36-29-22-25(34-32(38)40-8-4)16-18-27(29)26-17-15-24(33-31(37)39-7-3)21-28(26)30(36)23-13-10-9-11-14-23;;/h9-11,13-18,21-22H,5-8,12,19-20H2,1-4H3,(H,33,37);2*1H |
Clave InChI |
FPNGGKRHUJSQOA-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)NC(=O)OCC)NC(=O)OCC.Cl.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


